molecular formula C2H5BCl2 B154847 Ethyldichloroborane CAS No. 1739-53-3

Ethyldichloroborane

Cat. No. B154847
CAS RN: 1739-53-3
M. Wt: 110.78 g/mol
InChI Key: XNNRZLAWHHLCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyldichloroborane is a chemical compound with the molecular formula C2H5BCl2. It is a colorless liquid that is used in various laboratory experiments. Ethyldichloroborane is a versatile reagent that is widely used in organic synthesis due to its ability to react with a wide range of functional groups, including alcohols, amines, and carboxylic acids.

Mechanism Of Action

Ethyldichloroborane reacts with various functional groups through a process called boronation. In this process, the boron atom of ethyldichloroborane forms a covalent bond with the functional group, resulting in the formation of a boronate ester. The boronate ester can be further reacted with various nucleophiles to form a wide range of compounds.

Biochemical And Physiological Effects

Ethyldichloroborane is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is not used in drug development due to its toxicity. However, it has applications in materials science and organic synthesis.

Advantages And Limitations For Lab Experiments

The advantages of using ethyldichloroborane in lab experiments include its versatility in reacting with various functional groups and its ability to form boronate esters that can be further reacted with nucleophiles. The limitations of using ethyldichloroborane include its toxicity and the need for careful handling.

Future Directions

For ethyldichloroborane include its application in the synthesis of new materials and catalysts. Ethyldichloroborane can be used in the synthesis of boron-containing polymers, which have applications in materials science. It can also be used in the development of new catalysts for various chemical reactions. Additionally, further research can be done to optimize the synthesis method of ethyldichloroborane and to develop safer handling procedures.

Synthesis Methods

Ethyldichloroborane is synthesized by the reaction of boron trichloride with ethyl alcohol. The reaction proceeds through a substitution reaction, where the chlorine atoms of boron trichloride are replaced by ethyl groups from ethyl alcohol. The reaction is exothermic and requires careful handling due to the toxic nature of boron trichloride.

Scientific Research Applications

Ethyldichloroborane is widely used in organic synthesis for the preparation of various compounds. It is used as a reagent in the synthesis of boronic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. Ethyldichloroborane is also used in the synthesis of organoboranes, which have applications in catalysis and materials science.

properties

IUPAC Name

dichloro(ethyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BCl2/c1-2-3(4)5/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNRZLAWHHLCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BCl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169678
Record name Ethyldichloroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyldichloroborane

CAS RN

1739-53-3
Record name Ethyldichloroborane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyldichloroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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